molecular formula C6H2Cl2N2 B2736040 4,5-Dichloropyridine-2-carbonitrile CAS No. 1335055-88-3

4,5-Dichloropyridine-2-carbonitrile

Cat. No.: B2736040
CAS No.: 1335055-88-3
M. Wt: 173
InChI Key: OACXOZJVEKPFJK-UHFFFAOYSA-N
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Description

4,5-Dichloropyridine-2-carbonitrile: is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173.00 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a cyano group at the 2nd position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dichloropyridine with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of 4,5-Dichloropyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • N-oxides or reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,5-dichloropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXOZJVEKPFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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